S-Butyryl-Cystein

Description

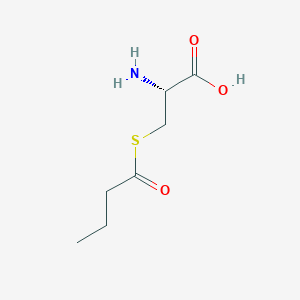

S-Butyryl-Cysteine is a sulfur-modified derivative of the amino acid L-cysteine, where a butyryl group (CH₃CH₂CH₂CO-) is covalently bonded to the thiol (-SH) group of cysteine via a sulfide linkage.

Properties

Molecular Formula |

C7H13NO3S |

|---|---|

Molecular Weight |

191.25 g/mol |

IUPAC Name |

(2R)-2-amino-3-butanoylsulfanylpropanoic acid |

InChI |

InChI=1S/C7H13NO3S/c1-2-3-6(9)12-4-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)/t5-/m0/s1 |

InChI Key |

QARMATOLSBVIJD-YFKPBYRVSA-N |

Isomeric SMILES |

CCCC(=O)SC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCC(=O)SCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Butyryl-Cystein typically involves the conjugation of L-cysteine with butyric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the activation of butyric acid, followed by its reaction with L-cysteine in the presence of a suitable catalyst. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve maximum yield and purity of this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate industrial requirements, ensuring consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: S-Butyryl-Cystein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the thio-group and carboxyl group.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield disulfides or sulfoxides, while reduction may produce thiols or alcohols .

Scientific Research Applications

S-Butyryl-Cystein has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: this compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing to explore its therapeutic potential in treating conditions related to oxidative stress and inflammation.

Industry: It is used in the development of novel materials and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of S-Butyryl-Cystein involves its interaction with specific molecular targets and pathways. It is known to interact with acetyl-CoA acetyltransferase, an enzyme involved in metabolic processes. The compound may exert its effects by modulating the activity of this enzyme, thereby influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Properties

The key structural difference among cysteine derivatives lies in the substituent attached to the sulfur atom. Below is a comparative table:

| Compound | Substituent Group | Molecular Formula | Key Physicochemical Traits |

|---|---|---|---|

| S-Butyryl-Cysteine | Butyryl (C₄H₇CO-) | C₇H₁₃NO₃S | High lipophilicity; potential for prolonged half-life |

| S-Allyl-L-Cysteine | Allyl (CH₂=CHCH₂-) | C₆H₁₁NO₂S | Moderate lipophilicity; H₂S donor activity |

| S-Propargyl-Cysteine | Propargyl (HC≡CCH₂-) | C₆H₉NO₂S | Electron-deficient group; redox modulation |

The butyryl group in S-Butyryl-Cysteine confers greater hydrophobicity than the allyl or propargyl groups, which may enhance its membrane permeability and bioavailability .

S-Butyryl-Cysteine

- H₂S Biosynthesis : Analogous to S-Allyl-L-Cysteine, it may act as a substrate for cystathionine γ-lyase (CSE), releasing H₂S, a gasotransmitter with vasodilatory and anti-inflammatory effects .

- Antioxidant Activity : The thioether bond could scavenge reactive oxygen species (ROS), similar to S-Propargyl-Cysteine’s cardioprotective effects observed in ischemia-reperfusion injury models .

S-Allyl-L-Cysteine

- H₂S Production : Demonstrated to upregulate H₂S-synthesizing enzymes, enhancing vasodilation and cytoprotection in endothelial cells .

- Cell Proliferation : Modulates pathways like MAPK/ERK, influencing cancer cell growth inhibition .

S-Propargyl-Cysteine

- Cardiovascular Protection : Reduces myocardial infarction size by activating Nrf2/ARE antioxidant pathways and suppressing NF-κB-mediated inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.